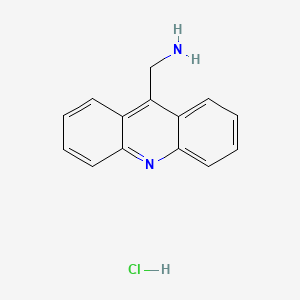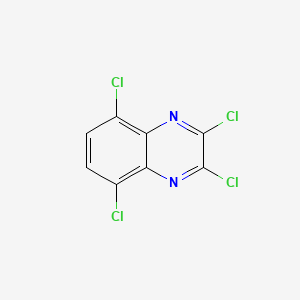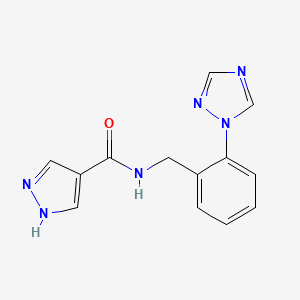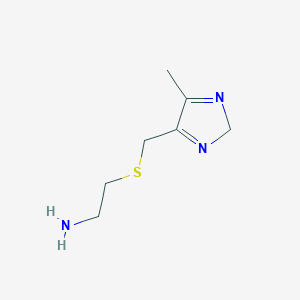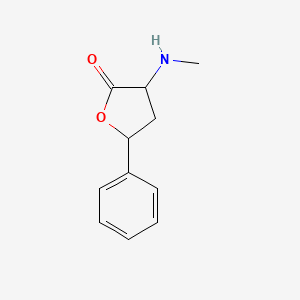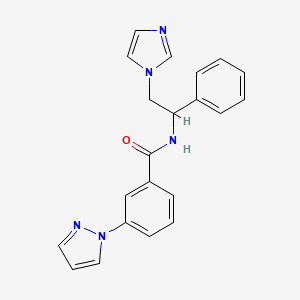
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves the formation of C-N bonds. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This reaction yields the desired compound under mild conditions, making it an efficient and versatile synthetic route.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the industrial production process.
化学反应分析
Types of Reactions
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different imidazole or pyrazole derivatives, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving imidazole and pyrazole rings.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism by which N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole and pyrazole rings can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)benzamide
- N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzoic acid
Uniqueness
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings. Additionally, the specific arrangement of these rings in the compound enhances its potential biological activity and makes it a valuable tool in scientific research.
属性
分子式 |
C21H19N5O |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-(2-imidazol-1-yl-1-phenylethyl)-3-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C21H19N5O/c27-21(18-8-4-9-19(14-18)26-12-5-10-23-26)24-20(15-25-13-11-22-16-25)17-6-2-1-3-7-17/h1-14,16,20H,15H2,(H,24,27) |
InChI 键 |
XOPJDZYCKZQCOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)
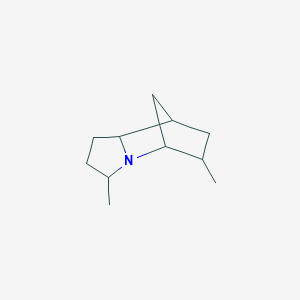
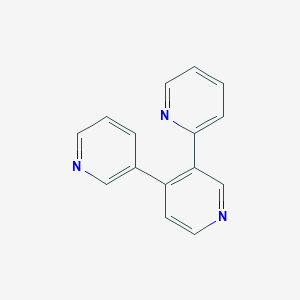
![2-(Pyrimidin-5-yl)benzo[d]thiazole](/img/structure/B13108936.png)
![2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine](/img/structure/B13108944.png)
